
Biorobin
Overview
Description
Mechanism of Action
Target of Action
Biorobin, also known as Kaempferol 3-O-robinobioside, is a flavonoid that primarily targets human lymphocytes . Lymphocytes are a type of white blood cell that plays a crucial role in the immune system. They are responsible for immune responses that protect the body against disease .
Biochemical Analysis
Biochemical Properties
Biorobin plays a significant role in biochemical reactions. It has been found to significantly inhibit the proliferation of human lymphocytes in vitro This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in cell proliferation
Cellular Effects
This compound has been shown to have a variety of effects on cells. For instance, it has been found to significantly inhibit the proliferation of human lymphocytes This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to inhibit the proliferation of human lymphocytes, suggesting it may interact with biomolecules involved in cell proliferation This could involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Biorobin is typically extracted from plant sources. The preparation method involves solvent extraction from the bark of plants like Acacia (Sophora japonica) . The extraction process may include steps such as purification and crystallization to obtain the compound in a pure form. Industrial production methods may involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research and commercial use .
Chemical Reactions Analysis
Biorobin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biorobin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and its derivatives.
Biology: this compound’s antioxidant and anti-inflammatory properties make it a valuable compound in biological research, particularly in studies related to cellular protection and inflammation.
Medicine: This compound has shown potential in cancer research due to its ability to inhibit the proliferation of human lymphocytes.
Comparison with Similar Compounds
Biorobin is similar to other flavonoid compounds such as:
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its strong antioxidant activity.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects.
What sets this compound apart is its unique glycosidic linkage, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATXGUCZHCSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biorobin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17297-56-2 | |
Record name | Biorobin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
Record name | Biorobin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is biorobin and where is it found?
A1: this compound is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].
Q2: Has this compound shown potential for treating any specific diseases?
A2: While research is ongoing, one study identified this compound as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, this compound demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].
Q3: Are there any other potential targets for this compound in the context of viral infections?
A4: Research indicates that this compound may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes this compound an intriguing candidate for further investigation as a potential antiviral agent.
Q4: What are the challenges in developing this compound as a potential therapeutic agent?
A4: Despite its potential, several challenges need to be addressed before this compound can be considered for therapeutic development. These include:
Q5: What analytical techniques are commonly used to study this compound?
A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of this compound in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].
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